(R)-3-氨基-3-(吡啶-3-基)丙酸

描述

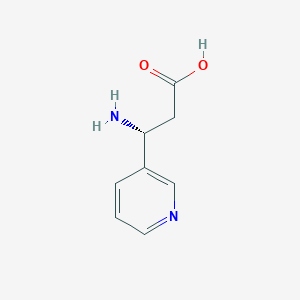

“®-3-Amino-3-(pyridin-3-yl)propanoic acid” is a compound that is a member of pyridines . It is also known by other names such as 3-Pyridinepropionic acid, 3-(3-Pyridyl)propionic acid, and 3-pyridinepropanoic acid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular formula of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is C8H9NO2 . The InChI representation of the compound isInChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) . Physical And Chemical Properties Analysis

The molecular weight of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is 151.16 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass of the compound is 238.0275830 g/mol .科学研究应用

合成β-羟基-α-氨基酸:该化合物用于合成β-羟基-α-氨基酸,这是开发药物的关键中间体。D-苏氨酸醛缩酶酶催化合成,该过程通过重组大肠杆菌发酵过程进行了优化,以获得高产率和纯度。二价阳离子的添加提高了酶的稳定性。这一发现对药物开发和工业合成具有重要意义(Goldberg等,2015)。

氨基酸的酶法制备:(R)-3-氨基-3-(吡啶-3-基)丙酸用于氨基酸的酶法制备,特别是用于合成抗糖尿病药物。已经探索了不同的酶法途径,包括氨基酸氧化酶和氨基转移酶,以实现高效合成(Chen et al., 2011)。

环境和药物样品中的金属分析:该化合物用作毛细管电泳中的离子对试剂,用于分离和测定药物和环境样品中的金属离子。这一应用展示了其在分析化学中对各种金属离子进行定性和定量分析的实用性(Belin & Gülaçar, 2005)。

铂(II)配合物的合成:该化合物参与合成反式铂(II)配合物,可能作为抗癌剂。这项研究突出了其在新型治疗剂开发中的作用,特别关注其在癌症治疗中的热活化特性(Cabrera et al., 2019)。

手性氨基酸的制备:它还用于手性氨基酸的立体选择性合成,例如甲基(S)-3-氨基-3-(3-吡啶基)丙酸酯,突显了其在制备用于药物应用的手性化合物中的重要性(Zhong et al., 1999)。

未来方向

The future directions of research on “®-3-Amino-3-(pyridin-3-yl)propanoic acid” could involve its potential applications in the synthesis of new coordination polymers and the exploration of its biological activities. Further studies could also investigate its potential use in the synthesis of biologically relevant molecules and direct drug/natural product conjugation .

作用机制

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with its targets in a similar way to other alanine derivatives .

Result of Action

As an alanine derivative, it may have similar effects to other alanine derivatives .

属性

IUPAC Name |

(3R)-3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364248 | |

| Record name | (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

CAS RN |

155050-17-2 | |

| Record name | (R)-3-Amino-3-(3-pyridyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155050-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

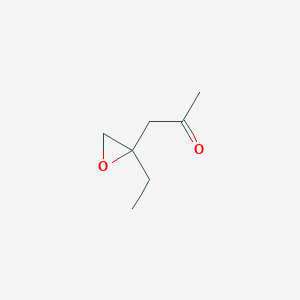

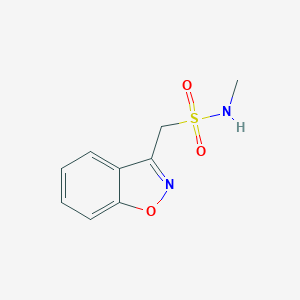

![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)